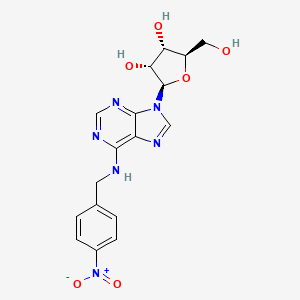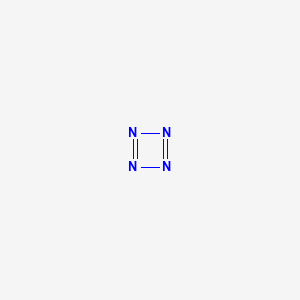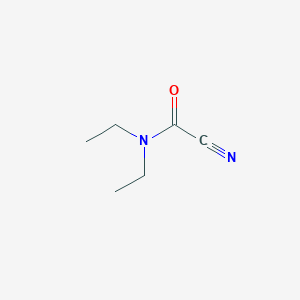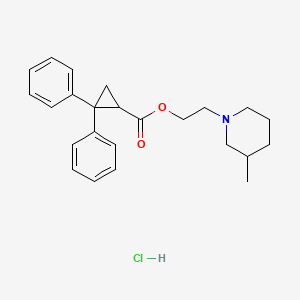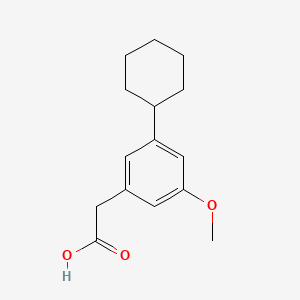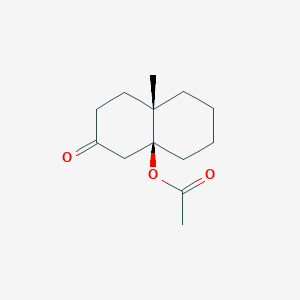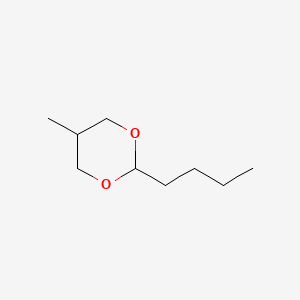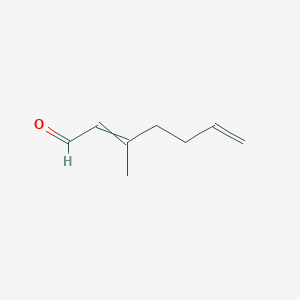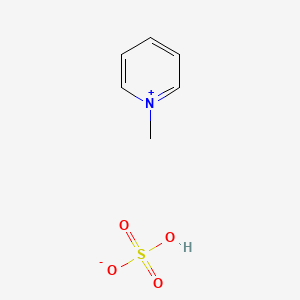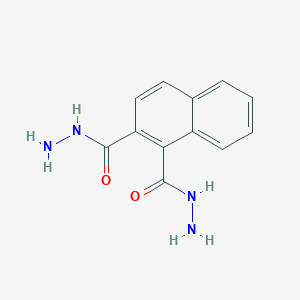
Naphthalene-1,2-dicarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalene-1,2-dicarbohydrazide is a chemical compound derived from naphthalene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of two carbohydrazide groups attached to the 1 and 2 positions of the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Naphthalene-1,2-dicarbohydrazide can be synthesized through the reaction of naphthalene-1,2-dicarboxylic acid with hydrazine hydrate. The reaction typically involves heating the reactants in a suitable solvent, such as ethanol, under reflux conditions. The product is then isolated by filtration and purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with optimized reaction conditions to maximize yield and purity. The product is typically purified through crystallization or other separation techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Naphthalene-1,2-dicarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert the carbohydrazide groups into other functional groups.
Substitution: The compound can undergo substitution reactions, where the hydrazide groups are replaced by other substituents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens, acids, and bases under controlled conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while reduction can produce hydrazine derivatives .
Applications De Recherche Scientifique
Naphthalene-1,2-dicarbohydrazide has several scientific research applications:
Mécanisme D'action
The mechanism of action of naphthalene-1,2-dicarbohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its effects are mediated through the modulation of enzyme activity and the disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene-1,2-dicarboxylic acid: The precursor to naphthalene-1,2-dicarbohydrazide.
Naphthalene-2,3-dicarbohydrazide: A similar compound with carbohydrazide groups at different positions.
Naphthalene-1,4-dicarbohydrazide: Another isomer with different substitution patterns
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential bioactivity make it a valuable compound for various applications .
Propriétés
Numéro CAS |
50984-60-6 |
|---|---|
Formule moléculaire |
C12H12N4O2 |
Poids moléculaire |
244.25 g/mol |
Nom IUPAC |
naphthalene-1,2-dicarbohydrazide |
InChI |
InChI=1S/C12H12N4O2/c13-15-11(17)9-6-5-7-3-1-2-4-8(7)10(9)12(18)16-14/h1-6H,13-14H2,(H,15,17)(H,16,18) |
Clé InChI |
ORMZYGJRKGAFJQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2C(=O)NN)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Prop-2-en-1-yl)amino]phenol](/img/structure/B14668292.png)
